molecular formula C16H26BNO3 B2797099 2-Methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine CAS No. 2490665-88-6

2-Methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine

Cat. No. B2797099
CAS RN: 2490665-88-6
M. Wt: 291.2
InChI Key: UVELOBSBKNXVMQ-UHFFFAOYSA-N
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Description

2-Methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is an organic boron compound . It is a colorless liquid that is relatively stable at room temperature . This compound is often used as an organic boron reagent and plays a key role in the formation of C-C bonds, oxidation, and reduction reactions .


Synthesis Analysis

The compound can be synthesized through nucleophilic and amidation reactions . It is an organic intermediate with borate and sulfonamide groups . The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .


Molecular Structure Analysis

The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .


Chemical Reactions Analysis

In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . Boronic acid compounds are usually used as enzyme inhibitors or specific ligand drugs .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 158.00 . It has a refractive index of 1.4096 and a density of 0.9642 g/mL at 25 °C . The compound is moisture sensitive and should be stored away from oxidizing agents .

Scientific Research Applications

Organic Synthesis

This compound is often used as an organic boron reagent in organic synthesis . It plays a key role in the formation of C-C bonds, oxidation, and reduction reactions .

Synthesis of Boronic Esters

It can be used as a synthetic reagent for boronic esters . Boronic esters are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .

Drug Synthesis

In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Enzyme Inhibitors or Specific Ligand Drugs

Boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Construction of Stimulus-Responsive Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers, and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .

Synthesis of Novel Copolymers

It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .

Preparation of Crizotinib Intermediate

It can be used to prepare the intermediate of Crizotinib , a drug used in the treatment of non-small cell lung cancer.

Mechanism of Action

Target of Action

The primary target of 2-Methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is currently unknown. This compound is a type of organoboron compound, which are often used as reagents in organic synthesis .

Mode of Action

Organoboron compounds are generally known to participate in various types of chemical reactions, including c-c bond formation, oxidation, and reduction .

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways. Organoboron compounds are often used in the synthesis of various organic compounds, suggesting that they may play a role in multiple biochemical pathways .

Result of Action

As an organoboron compound, it may participate in various chemical reactions, leading to the synthesis of different organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be moisture sensitive , suggesting that it should be stored under dry conditions to maintain its stability. Additionally, it should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Safety and Hazards

The compound is relatively stable under normal conditions, but care should be taken to avoid contact with oxygen or strong oxidizers to prevent fire or explosion . Appropriate protective measures should be taken when handling, such as wearing gloves, eye shields, and protective clothing .

Future Directions

The compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . It has a wide range of applications in pharmacy and biology . It can not only load anti-cancer drugs, but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .

properties

IUPAC Name

2-methoxy-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BNO3/c1-15(2)16(3,4)21-17(20-15)14-8-6-13(7-9-14)12-18-10-11-19-5/h6-9,18H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVELOBSBKNXVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine

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